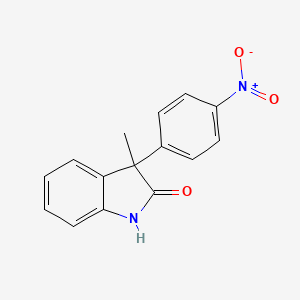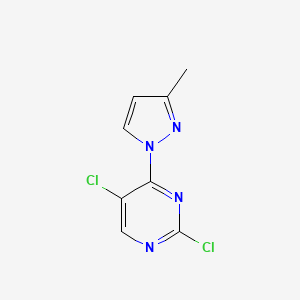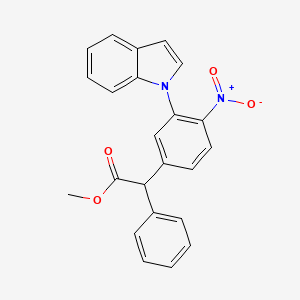![molecular formula C13H18O3S B12065883 Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)
Hexanoic acid, 6-[(4-methoxyphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(4-methoxyphenyl)thio]- is an organic compound with the molecular formula C13H18O3S It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(4-methoxyphenyl)thio]- typically involves the reaction of hexanoic acid with 4-methoxyphenylthiol under specific conditions. One common method is the esterification of hexanoic acid followed by the introduction of the 4-methoxyphenylthio group through a substitution reaction. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 6-[(4-methoxyphenyl)thio]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-[(4-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s thioether group plays a crucial role in its reactivity and interaction with biological molecules. Pathways involved in its mechanism of action include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Hexanoic acid, 6-[(4-methoxyphenyl)thio]- can be compared with other similar compounds, such as:
Hexanoic acid, 4,6-bis[(phenylmethyl)thio]-: This compound has two phenylmethylthio groups, making it more hydrophobic and potentially more reactive in certain chemical reactions.
Hexanoic acid, 6-[(4-methoxyphenyl)amino]-: The amino group in this compound can participate in different types of reactions, such as amide formation, compared to the thioether group in hexanoic acid, 6-[(4-methoxyphenyl)thio]-.
The uniqueness of hexanoic acid, 6-[(4-methoxyphenyl)thio]- lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C13H18O3S/c1-16-11-6-8-12(9-7-11)17-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
InChI Key |
CSEJQDKFRRVFPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)







![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)


